methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound with the molecular formula C15H21NO5S2. It is characterized by a benzoate group attached to a sulfamoyl moiety, which is further linked to a methoxytetrahydrothiopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxytetrahydrothiopyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiopyran ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with the methoxytetrahydrothiopyran derivative.
Attachment of the Benzoate Group: The final step involves esterification, where the sulfamoyl intermediate reacts with methyl 4-hydroxybenzoate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the methoxytetrahydrothiopyran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate: Unique due to its specific combination of functional groups and ring structures.
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a benzoate group.
Uniqueness
This compound is unique due to its specific combination of a methoxytetrahydrothiopyran ring, a sulfamoyl group, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 4-[(4-methoxythian-4-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S2/c1-20-14(17)12-3-5-13(6-4-12)23(18,19)16-11-15(21-2)7-9-22-10-8-15/h3-6,16H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQKYKKTUMMUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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